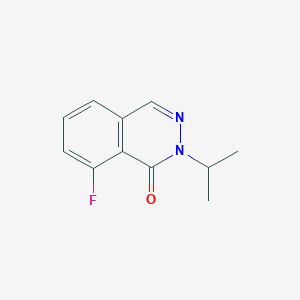
8-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is a chemical compound that belongs to the class of phthalazinone derivatives. This compound is characterized by the presence of a fluorine atom at the 8th position and an isopropyl group at the 2nd position on the phthalazinone ring. Phthalazinone derivatives are known for their diverse biological activities and have been studied for various pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the phthalazinone core structure.
Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Isopropylation: The isopropyl group is introduced at the 2nd position using isopropyl halides in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles replace the fluorine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phthalazinone derivatives.
Scientific Research Applications
8-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Propan-2-yl)-1,2-dihydrophthalazin-1-one: Lacks the fluorine atom at the 8th position.
8-Fluoro-1,2-dihydrophthalazin-1-one: Lacks the isopropyl group at the 2nd position.
Uniqueness
8-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is unique due to the presence of both the fluorine atom and the isopropyl group, which may contribute to its distinct biological activities and chemical properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H11FN2O |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
8-fluoro-2-propan-2-ylphthalazin-1-one |
InChI |
InChI=1S/C11H11FN2O/c1-7(2)14-11(15)10-8(6-13-14)4-3-5-9(10)12/h3-7H,1-2H3 |
InChI Key |
FBQMCXNNBUSXOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=CC=C2F)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


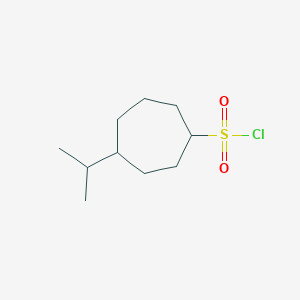
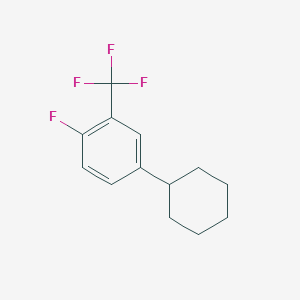
amine](/img/structure/B13254677.png)
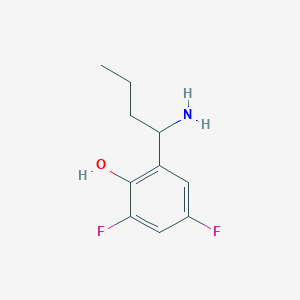
![2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol](/img/structure/B13254685.png)
![(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid](/img/structure/B13254695.png)
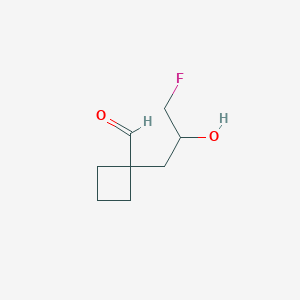


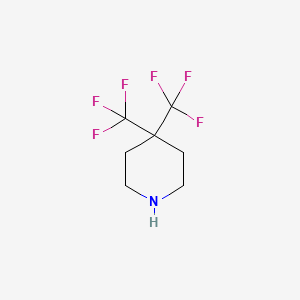
amine](/img/structure/B13254716.png)
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol](/img/structure/B13254721.png)


